2-[(benzylamino)methyl]-1H-quinazolin-4-one
Description
2-[(Benzylamino)methyl]-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities .
Properties
IUPAC Name |
2-[(benzylamino)methyl]-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-13-8-4-5-9-14(13)18-15(19-16)11-17-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOOKCLRLNBGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNCC2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylamino)methyl]-1H-quinazolin-4-one typically involves the reaction of 2-aminobenzamide with benzylamine in the presence of a suitable catalyst. One common method is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as an environmentally benign catalyst in combination with a mild base and proceeds well in anisole, a sustainable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazolinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(benzylamino)methyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A double-ring heterocyclic system with two nitrogen atoms, known for its broad range of biological activities.
Pyridazinone: A derivative of pyridazine, also exhibiting diverse biological activities.
Uniqueness
2-[(Benzylamino)methyl]-1H-quinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a versatile compound in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
